Phenothiazine, 2-chloro-10-((1-methyl-4-piperidyl)methyl)-
Description
Phenothiazine, 2-chloro-10-((1-methyl-4-piperidyl)methyl)-, is a phenothiazine derivative characterized by a chlorine substituent at position 2 of the tricyclic phenothiazine core and a (1-methyl-4-piperidyl)methyl group at position 10. The side chain consists of a methylene (-CH2-) linker attached to a 1-methylpiperidin-4-yl group, distinguishing it from other phenothiazines with varying side chains. Phenothiazines are historically significant in psychiatry, oncology, and parasitology due to their interactions with dopamine receptors, cell cycle modulation, and antimalarial activity .
Properties
CAS No. |
101976-38-9 |
|---|---|
Molecular Formula |
C19H21ClN2S |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-chloro-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-10-8-14(9-11-21)13-22-16-4-2-3-5-18(16)23-19-7-6-15(20)12-17(19)22/h2-7,12,14H,8-11,13H2,1H3 |
InChI Key |
OYMCWBCGLRFGTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
Phenothiazines share a common tricyclic scaffold but differ in substituents at positions 2 (typically halogen, methylthio, or trifluoromethyl) and 10 (side chain modifications). The side chain’s length, basicity, and terminal heterocyclic group critically influence pharmacological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Phenothiazine Derivatives
Pharmacological and Biochemical Differences
Chlorpromazine: Mechanism: Induces G2/M cell cycle arrest in glioma cells by upregulating p21Waf1/Cip1 and downregulating cyclins (D1, A, B1) . Clinical Use: Primarily antipsychotic; off-label anticancer applications noted .
Prochlorperazine :
- Mechanism : Binds dopamine D2 receptors with high affinity due to the piperazine side chain, enhancing antiemetic potency .
- Clinical Use : First-line treatment for nausea/vomiting .
Thioridazine :
- Mechanism : The 1-methyl-2-piperidyl side chain reduces affinity for D2 receptors, lowering extrapyramidal side effects compared to chlorpromazine .
Target Compound: Inferred Properties: The piperidine side chain may alter receptor binding kinetics compared to piperazine derivatives.
Antimalarial Activity
Phenothiazines with alkylamino side chains exhibit antimalarial properties by inhibiting β-hematin formation. For example, derivatives with branched tribasic side chains (e.g., 2-chloro-10-[3-(N,N-bis(dimethylamino)propyl)amino)propyl]phenothiazine) show potent activity against chloroquine-resistant Plasmodium falciparum .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 2-chloro-10-((1-methyl-4-piperidyl)methyl)phenothiazine derivatives?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with phenothiazine core functionalization. For example:
- Step 1: Alkylation of phenothiazine at the N10 position using 3-chloro-2-methylpropyl intermediates under anhydrous conditions (e.g., CH₂Cl₂, TFA, and Et₃SiH as reducing agents) .
- Step 2: Piperidine/pyrrolidine side-chain introduction via nucleophilic substitution or coupling reactions. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-alkylation .
- Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is used to isolate derivatives. Confirm purity via HPLC or TLC .
Basic: How should researchers characterize the structural conformation of this compound?
Methodological Answer:
- X-ray crystallography: Resolve crystal structures to determine bond angles, torsion angles (e.g., phenothiazine ring dihedral angles: 134–155°), and side-chain orientation. Use software like SHELX-86 for refinement .
- NMR spectroscopy: Assign peaks for aromatic protons (δ 6.8–7.5 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and chlorinated positions (spin-spin coupling analysis) .
- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns to validate substituent placement .
Advanced: How does conformational variability in the phenothiazine ring system influence biological activity?
Methodological Answer:
- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to compare energy-minimized conformers. Correlate dihedral angles (between tricyclic rings) with dopamine D2 receptor binding affinity .
- In vitro assays: Test derivatives with constrained conformations (e.g., via steric hindrance) in receptor-binding assays. For example, rigid analogs may show reduced CNS activity due to poor membrane penetration .
Advanced: How can researchers resolve contradictions in toxicity data across studies?
Methodological Answer:
- Dose normalization: Recalculate reported LD₅₀ values (e.g., rat oral LD₅₀: 750 mg/kg ) using molarity to account for salt forms (e.g., maleate vs. free base).
- Metabolite profiling: Use LC-MS to identify active/toxic metabolites (e.g., sulfoxide derivatives) that may contribute to interspecies variability .
- In silico toxicity prediction: Apply tools like ProTox-II to compare predicted hepatotoxicity vs. experimental data .
Advanced: What strategies optimize structure-activity relationships (SAR) for CNS-targeted derivatives?
Methodological Answer:
- Substituent modulation: Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to enhance receptor affinity. Compare with chloro/methoxy analogs in radioligand displacement assays .
- Side-chain optimization: Vary piperidine/pyrrolidine substituents (e.g., 2-hydroxyethyl groups) to improve blood-brain barrier permeability. LogP values should be maintained between 2.5–4.5 .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and eye protection due to acute oral toxicity (OSHA Category 4) and potential CNS depression .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders. Store compounds in airtight containers under nitrogen to prevent oxidation .
Advanced: How can analytical methods be validated for impurity profiling in synthesis?
Methodological Answer:
- HPLC-DAD: Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities like 4-chloro-10H-phenothiazine (CAS 7369-69-9). Validate specificity, LOD (≤0.1%), and LOQ .
- Forced degradation: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., sulfoxides) .
Advanced: What in vitro models best predict in vivo pharmacokinetics of this compound?
Methodological Answer:
- Caco-2 assays: Measure permeability coefficients to predict intestinal absorption. Values >5 × 10⁻⁶ cm/s indicate high bioavailability .
- Microsomal stability tests: Incubate with liver microsomes (human/rat) to assess metabolic clearance. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Advanced: How do structural impurities affect pharmacological activity?
Methodological Answer:
- Activity cliffs: Even minor impurities (e.g., 3-chloro vs. 2-chloro isomers) can reduce D2 receptor binding by >50%. Use chiral chromatography to separate enantiomers .
- Accelerated stability studies: Monitor impurity formation under ICH Q1A(R2) guidelines to establish shelf-life limits .
Basic: What are the key spectral databases for verifying compound identity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
